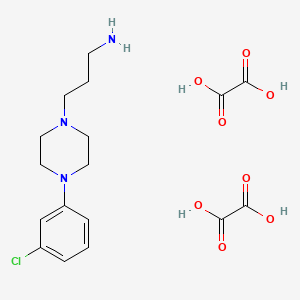
3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-amine dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-Chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate: is a chemical compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate typically involves the reaction of 3-chlorophenylpiperazine with 3-chloropropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: The compound is investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Industry: In the pharmaceutical industry, the compound is used as a building block for the synthesis of more complex molecules with therapeutic potential.
作用機序
The mechanism of action of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate involves its interaction with neurotransmitter receptors in the brain. The compound acts as a selective antagonist at serotonin receptors, particularly the 5-HT1D receptor, which plays a role in the regulation of mood and anxiety. By blocking these receptors, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
類似化合物との比較
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol hydrochloride
- 3-chloromethcathinone
Comparison: Compared to similar compounds, 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate exhibits unique selectivity for the 5-HT1D receptor, making it a valuable tool in the study of serotonin-related pathways. Its structural features, such as the presence of the piperazine ring and the chlorophenyl group, contribute to its distinct pharmacological profile.
特性
分子式 |
C17H24ClN3O8 |
|---|---|
分子量 |
433.8 g/mol |
IUPAC名 |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C13H20ClN3.2C2H2O4/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;2*3-1(4)2(5)6/h1,3-4,11H,2,5-10,15H2;2*(H,3,4)(H,5,6) |
InChIキー |
ZVLIDLZVJHMWRH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078438.png)
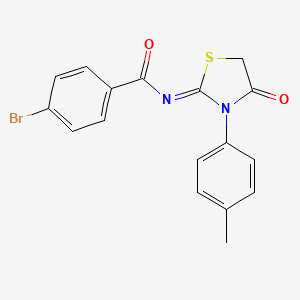
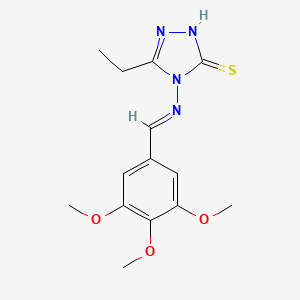
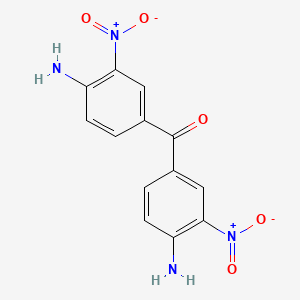
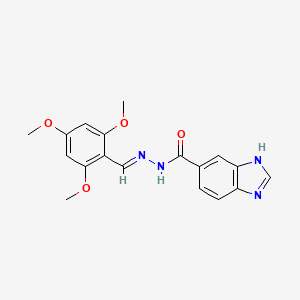
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
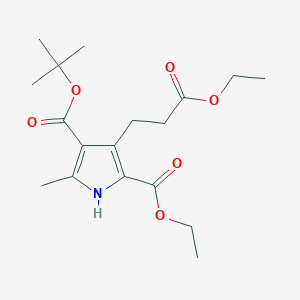
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
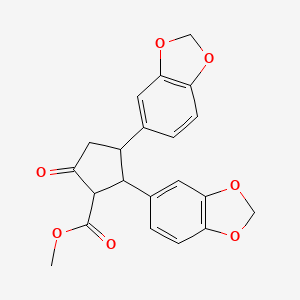
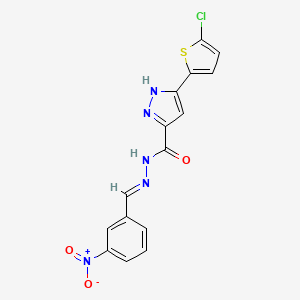
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
